3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride

Description

Molecular Structure and Classification

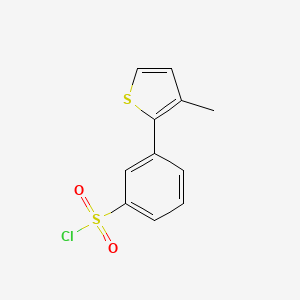

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride (CAS 1341979-62-1) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride (–SO₂Cl) group at position 1 and a 3-methylthiophene moiety at position 3. Its molecular formula is C₁₁H₉ClO₂S₂ , with a molecular weight of 272.77 g/mol . The compound belongs to the organosulfur class, specifically sulfonyl halides, which are pivotal intermediates in organic synthesis.

The structure combines aromatic (benzene and thiophene) and electrophilic (sulfonyl chloride) functionalities. The thiophene ring, a five-membered heterocycle containing sulfur, introduces steric and electronic effects that influence reactivity. The sulfonyl chloride group (–SO₂Cl) is highly reactive, enabling nucleophilic substitutions to form sulfonamides, sulfonate esters, and other derivatives.

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name is 3-(3-methylthiophen-2-yl)benzenesulfonyl chloride . Alternative designations include:

- 3-Methyl-2-thiophenesulfonyl chloride

- 3-(3-Methylthiophen-2-yl)benzene-1-sulfonylchloride

- SCHEMBL2459334 (depositor-specific synonym)

The numbering prioritizes the sulfonyl chloride group (position 1 on the benzene ring), followed by the 3-methylthiophene substituent (position 3).

Registry Information and Identification Parameters

CAS Registry Number (1341979-62-1)

The compound is uniquely identified by CAS 1341979-62-1 , a universal identifier for chemical substances.

Historical Context and Scientific Development

Sulfonyl chlorides gained prominence in the 1930s with the discovery of sulfa drugs, which revolutionized antibiotic therapy. The synthesis of this compound aligns with methodologies developed for aromatic sulfonyl chlorides, such as chlorination of sulfonic acids or thiophene derivatives. Modern synthetic routes often employ thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert sulfonic acids to sulfonyl chlorides.

This compound’s development is tied to advancements in heterocyclic chemistry, where thiophene derivatives are valued for their electronic properties in materials science and medicinal chemistry.

Position within Organosulfur Chemistry

As a sulfonyl chloride, this compound is central to organosulfur chemistry, bridging synthetic and applied disciplines:

- Reactivity : The –SO₂Cl group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates.

- Applications : Sulfonyl chlorides are precursors to sulfonamides (antibiotics), sulfonate polymers, and agrochemicals.

- Heterocyclic Integration : The 3-methylthiophene moiety enhances solubility and modulates electronic properties, making the compound useful in designing conductive polymers or pharmacophores.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉ClO₂S₂ | |

| Molecular Weight | 272.77 g/mol | |

| CAS Registry Number | 1341979-62-1 | |

| EC Number | 825-147-5 | |

| InChIKey | IKZSXDXGSPHHGU-UHFFFAOYSA-N |

Propriétés

IUPAC Name |

3-(3-methylthiophen-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S2/c1-8-5-6-15-11(8)9-3-2-4-10(7-9)16(12,13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZSXDXGSPHHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(3-Methylthiophen-2-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(3-Methylthiophen-2-yl)benzenesulfonic acid+Thionyl chloride→3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the compound into sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic acids: Formed through oxidation reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Synthesis of Sulfonamides :

-

Antidiabetic Agents :

- Recent studies have indicated that compounds related to 3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride exhibit potential as inhibitors of fructose-1,6-bisphosphatase, which is relevant in the treatment of diabetes mellitus. These compounds may help manage glucose levels and prevent complications associated with diabetes .

- Anti-inflammatory Properties :

Organic Synthesis

- Building Block for Complex Molecules :

- Functionalization of Aromatic Compounds :

Material Science

- Polymer Chemistry :

- Surface Modification :

Case Study 1: Antidiabetic Research

A study published in a peer-reviewed journal explored the synthesis of novel sulfonamide derivatives from this compound aimed at inhibiting fructose-1,6-bisphosphatase. The results demonstrated significant hypoglycemic effects in diabetic models, indicating potential therapeutic applications for managing diabetes .

Case Study 2: Polymer Development

In another research effort, scientists utilized this compound to synthesize a series of sulfonated poly(arylene ether)s. The resulting materials exhibited enhanced proton conductivity suitable for fuel cell applications, showcasing the utility of sulfonyl chlorides in advanced material science .

Mécanisme D'action

The mechanism of action of 3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and spectral data of 3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride and analogous compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing vs. In contrast, the trifluoroacetyl group in 4-(trifluoroacetyl)benzene-1-sulfonyl chloride is strongly electron-withdrawing, enhancing electrophilicity at the sulfur center . The benzothiazole and oxadiazole rings (as in 3-(1,3-benzothiazol-2-yl)- and 3-(1,3,4-oxadiazol-2-yl)- derivatives) introduce aromatic heterocycles with distinct electronic profiles. Benzothiazole’s sulfur and nitrogen atoms create a conjugated system that may delocalize electron density, affecting reaction rates in nucleophilic substitutions .

Spectral Comparisons :

- The IR absorption for ν(SO₂Cl) in 3-(1,3-benzothiazol-2-yl)benzene-1-sulfonyl chloride (1199.10 cm⁻¹) aligns with typical sulfonyl chloride stretching frequencies, suggesting similar bond strength across analogs . Data for the target compound’s IR spectrum is lacking, highlighting a gap in current literature.

Activité Biologique

3-(3-Methylthiophen-2-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, characterization, and biological activity, particularly focusing on its anticancer properties and other therapeutic potentials.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methylthiophen-2-ol with chlorosulfonic acid or benzenesulfonyl chloride under controlled conditions. The resulting product can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Fourier Transform Infrared (FTIR) Spectroscopy : Identifies functional groups present in the compound.

- Mass Spectrometry : Confirms molecular weight and structure.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in anticancer applications.

Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, including renal (UO-31), central nervous system (SNB-75), colon (HCT-116), and breast cancer (BT-549). The findings revealed moderate growth inhibition percentages (GI%) as follows:

| Cell Line | Growth Inhibition Percentage (GI%) |

|---|---|

| UO-31 | 10.83% |

| SNB-75 | 13.76% |

| HCT-116 | 17.37% |

| BT-549 | 17.64% |

These results suggest that the compound could serve as a lead molecule for developing new anticancer agents due to its ability to inhibit cell proliferation effectively .

The mechanism underlying the anticancer activity of this compound may involve:

- Inhibition of Tubulin Polymerization : The compound interacts with the colchicine binding site of tubulin, disrupting microtubule formation essential for cell division .

- Hydrogen Bonding Interactions : Docking studies indicate that the sulfonamide moiety forms hydrogen bonds with active sites in target proteins, enhancing its biological efficacy .

Additional Biological Activities

Beyond anticancer properties, compounds containing sulfonyl groups have been reported to exhibit various biological activities, including:

- Antibacterial and Antifungal Properties : Related sulfonamide compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a recent evaluation involving multiple sulfonamide derivatives, researchers found that compounds similar to this compound exhibited IC50 values ranging from 6 to 15 µM against various cancer cell lines, indicating significant cytotoxicity. This suggests that structural modifications can enhance biological activity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing Schiff bases from sulfonyl chlorides showed promising antibacterial and antifungal activities. These compounds were tested against common pathogens, demonstrating effective inhibition at low concentrations, highlighting the versatility of sulfonamide derivatives in therapeutic applications .

Q & A

Basic Research Question

- Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization from anhydrous dichloromethane.

- Storage:

- Validate via HPLC (C18 column, acetonitrile/water gradient) with ≥98% purity threshold.

How to design experiments to study its reactivity toward nucleophiles?

Advanced Research Question

Experimental Design:

- Nucleophilic Substitution: React with amines (e.g., benzylamine) in anhydrous THF at 0°C to form sulfonamides. Monitor via ¹H NMR for disappearance of SO₂Cl protons.

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track reaction rates with varying nucleophiles (e.g., alcohols, thiols).

Data Analysis: - Compare Hammett σ values of substituents to correlate electronic effects with reactivity .

- Computational modeling (DFT) can predict transition states and regioselectivity .

What strategies resolve discrepancies in crystallographic data during structure elucidation?

Advanced Research Question

Contradiction Analysis:

- X-ray Crystallography: Use SHELX programs (SHELXL/SHELXD) to refine crystal structures. If data conflicts (e.g., bond lengths), check for twinning or disorder in the crystal lattice .

- Validation: Cross-reference with spectroscopic data (e.g., NMR coupling constants for aromatic protons) .

Case Example: - A mismatch in SO₂Cl torsion angles may arise from crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions .

How to evaluate its potential as a sulfonating agent in medicinal chemistry?

Advanced Research Question

Methodology:

- Biological Screening: Test derivatives (e.g., sulfonamides) against target enzymes (e.g., carbonic anhydrase) via enzyme inhibition assays.

- SAR Studies: Modify the methylthiophene or benzene ring and measure IC₅₀ values to identify pharmacophores .

Data Interpretation: - Compare with analogs (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) to assess electronic/steric contributions .

- Use molecular docking (AutoDock Vina) to predict binding modes in protein active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.